4-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide
Description
Systematic Nomenclature and Structural Identification
The IUPAC name This compound delineates its structure through sequential substitution patterns:
- Core : A benzenesulfonamide group (C₆H₅SO₂NH₂) forms the central scaffold.
- Substituents :
- Position 4 of the benzene ring : A 1H-pyrazol-1-yl group, a five-membered aromatic ring with two adjacent nitrogen atoms.
- Sulfonamide nitrogen : A methylpyridine-thiophene moiety, where a pyridine ring (C₅H₄N) is substituted at position 2 with a thiophene (C₄H₃S) and at position 4 with a methylene bridge (-CH₂-).
Molecular Formula : C₂₀H₁₇N₅O₂S₂
Molecular Weight : 447.52 g/mol (calculated from atomic masses).
Structural features critical to its conformation include:
- Dihedral Angles : Analogous to related pyrazole derivatives, the pyrazole and benzene rings likely exhibit a dihedral angle near 76°, influencing electronic conjugation.
- Intermolecular Interactions : The sulfonamide group (-SO₂NH₂) enables hydrogen bonding, while aromatic rings participate in π-π stacking or C–H···π interactions.
Historical Context in Sulfonamide Derivative Research
Sulfonamides, first recognized for their antibacterial properties in the 1930s, have evolved into versatile scaffolds for drug discovery. Key milestones relevant to this compound include:
- Early Sulfonamides : Prontosil (1935) demonstrated the therapeutic potential of the sulfonamide group, paving the way for structural diversification.
- Heterocyclic Integration : Modern derivatives incorporate pyrazole, thiophene, and pyridine moieties to enhance target selectivity and pharmacokinetics. For example, 4-[4-(pyrazol-1-ylmethyl)phenyl]benzenesulfonamide (PubChem CID 127025293) exemplifies the fusion of sulfonamides with nitrogen- and sulfur-containing heterocycles.
- Synthetic Innovations : Methods such as nucleophilic substitution and Suzuki-Miyaura coupling enable precise functionalization of sulfonamide cores, as seen in the synthesis of pyridine-thiophene hybrids.
Significance in Heterocyclic Compound Chemistry
The compound’s architecture highlights three heterocyclic systems, each contributing distinct physicochemical and biological properties:
Applications in Drug Discovery :
- Anticancer Agents : Pyrazole-sulfonamide hybrids inhibit kinases and tubulin polymerization.
- Antimicrobials : Thiophene derivatives exhibit broad-spectrum activity against resistant pathogens.
- Central Nervous System Targets : Pyridine-methyl groups facilitate blood-brain barrier penetration, relevant to neurological disorders.
This compound’s multifunctional design underscores the strategic synergy between heterocyclic chemistry and sulfonamide pharmacology, positioning it as a candidate for further mechanistic and preclinical studies.
Properties
IUPAC Name |
4-pyrazol-1-yl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c24-27(25,18-4-2-17(3-5-18)23-10-1-8-21-23)22-13-15-6-9-20-19(12-15)16-7-11-26-14-16/h1-12,14,22H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMSQACGASXXQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting from a suitable precursor such as hydrazine and a 1,3-diketone, the pyrazole ring can be synthesized through a cyclization reaction.
Synthesis of the Thiophene-Substituted Pyridine: This can be achieved via a Suzuki coupling reaction between a thiophene boronic acid and a halogenated pyridine.
Sulfonamide Formation: The final step involves the reaction of the pyrazole and thiophene-substituted pyridine intermediates with benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenating agents or nitrating mixtures can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Antimicrobial Properties
The compound exhibits significant antimicrobial activity, particularly against protozoan parasites such as Leishmania infantum and Leishmania amazonensis. Research indicates that derivatives of 4-(1H-pyrazol-1-yl)benzenesulfonamide have shown promising results in inhibiting the growth of these pathogens. In vitro studies revealed that certain derivatives possess an antileishmanial profile comparable to established treatments like pentamidine but with reduced cytotoxicity to mammalian cells .
Anticancer Potential
Compounds similar to 4-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide have been investigated for their anticancer properties. They are known to interact with key cellular pathways, including the mTOR signaling pathway, which is crucial for cell growth and proliferation. Studies suggest that these compounds can induce autophagy in cancer cells, potentially leading to decreased survival rates of malignant cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the electronic properties and spatial orientation of functional groups can significantly influence its biological activity. For example, variations in the substituents on the thiophene or pyridine rings can alter lipophilicity and hydrophilicity, impacting cellular uptake and interaction with biological targets .
Case Studies
Several studies highlight the effectiveness of similar compounds derived from 4-(1H-pyrazol-1-yl)benzenesulfonamide:
These findings underscore the potential of this compound as a lead structure for developing new therapeutic agents against both infectious diseases and cancer.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or other proteins, and the pathways involved would be those related to the biological activity being modulated.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Heterocyclic Diversity: The target compound features a thiophene-pyridine hybrid, distinguishing it from analogs with pyrazolopyrimidine (Example 53) or anilinopyridine () substituents. Thiophene’s electron-rich nature may enhance binding to aromatic protein pockets . Example 53 includes a chromenone moiety, which is associated with kinase inhibition (e.g., cyclin-dependent kinases) due to its planar, conjugated structure .
However, the absence of a sulfonamide-linked methyl group (as in ) may alter solubility or target selectivity. Fluorine substituents in Example 53 improve metabolic stability and membrane permeability, a feature absent in the target compound .
Synthetic Routes :
- Example 53 was synthesized via Suzuki coupling (boronic acid and palladium catalyst), a method applicable to the target compound’s pyridine-thiophene moiety .
- The compound from utilized sulfonyl chloride coupling , a simpler route but less versatile for complex heterocycles.
Research Findings and Limitations
- Biological Data Gaps: No direct activity data are available for the target compound. In contrast, Example 53’s kinase inhibition hints at a structure-activity relationship (SAR) where bulky substituents (e.g., chromenone) enhance target engagement .
Biological Activity
The compound 4-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a pyrazole ring, a thiophene-pyridine moiety, and a benzenesulfonamide group, which are crucial for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Antileishmanial Activity
Recent studies have highlighted the antileishmanial properties of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives. In particular, derivatives such as 3b and 3e demonstrated significant activity against Leishmania infantum and Leishmania amazonensis, with IC50 values of 0.059 mM and 0.065 mM, respectively. These values indicate comparable efficacy to pentamidine, a standard treatment for leishmaniasis, but with reduced cytotoxicity towards mammalian cells .
The mechanism by which this compound exerts its biological effects appears to involve interaction with specific molecular targets within the parasite's metabolic pathways. Molecular modeling studies suggest that modifications in electronic properties and lipophilicity can enhance binding affinity to these targets, potentially leading to improved therapeutic profiles .
Cytotoxicity Profile
The cytotoxicity of these compounds was assessed against mammalian cell lines, revealing that certain derivatives exhibited lower toxicity compared to traditional treatments. This finding is crucial for developing safer therapeutic options for leishmaniasis .
Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted to understand how structural variations influence biological activity. The study indicated that specific modifications to the sulfonamide group and the introduction of different substituents on the pyrazole ring could significantly impact both potency and selectivity against leishmanial parasites .
Comparative Efficacy Studies
In comparative studies with existing antileishmanial drugs, several derivatives of the compound were shown to possess superior efficacy profiles. For instance, compounds with additional electron-withdrawing groups on the thiophene ring exhibited enhanced activity against L. amazonensis compared to those without such modifications .
Table 1: Antileishmanial Activity of Selected Derivatives
| Compound | Target Species | IC50 (mM) | Cytotoxicity (Mammalian Cells) |
|---|---|---|---|
| 3b | L. infantum | 0.059 | Low |
| 3e | L. amazonensis | 0.070 | Low |
| Pentamidine | L. infantum | 0.050 | Moderate |
Table 2: Structure-Activity Relationship Insights
| Modification Type | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased potency |
| Lipophilicity alterations | Enhanced binding affinity |
| Sulfonamide group variations | Variable cytotoxicity |
Q & A
Q. What are the recommended synthetic routes for this compound?
The compound can be synthesized via multi-step processes involving condensation reactions and functional group modifications. For example, analogs with pyrazole and sulfonamide moieties are synthesized using 1,5-diarylpyrazole core templates, followed by coupling reactions with thiophene and pyridine derivatives. Key steps include protecting group strategies and purification via column chromatography . Structural validation typically employs X-ray crystallography (using software like APEX2 and SAINT) .
Q. What characterization techniques are critical for confirming its structure?
- Nuclear Magnetic Resonance (NMR): 1H NMR spectra provide insights into proton environments, particularly for the pyrazole, thiophene, and sulfonamide groups .
- X-ray Crystallography: Resolve stereochemical ambiguities and confirm molecular packing using diffraction data processed with SAINT and SADABS .
- Mass Spectrometry: Confirm molecular weight (e.g., exact mass 367.06036 g/mol) and fragmentation patterns .
| Technique | Key Parameters | Relevance to Structure |
|---|---|---|
| 1H NMR | δ 7.2–8.5 ppm (aromatic protons) | Confirms aryl substituents |
| X-ray | Space group, unit cell dimensions | Validates 3D conformation |
| HRMS | m/z 367.06036 (exact mass) | Verifies molecular formula |
Q. What safety protocols should be followed during handling?
- Personal Protective Equipment (PPE): Use gloves, lab coats, and goggles due to potential skin/eye irritation.
- Ventilation: Work in fume hoods to avoid inhalation of fine particles .
- Emergency Procedures: Follow GB/T 16483 and GB/T 17519 guidelines for spill containment and waste disposal .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediate stability. Integrated platforms like ICReDD combine reaction path searches with machine learning to narrow optimal conditions (e.g., solvent choice, temperature) and reduce trial-and-error experimentation . For example, DFT studies on sulfonamide derivatives reveal steric effects influencing reaction yields .
Q. How to design experiments for optimizing reaction conditions?
Apply Design of Experiments (DOE) principles:
- Factors: Vary catalyst loading, temperature, and solvent polarity.
- Response Variables: Monitor yield, purity, and reaction time.
- Statistical Analysis: Use ANOVA to identify significant factors and interactions. For example, fractional factorial designs reduce the number of trials while capturing nonlinear effects .
Methodological Guidance for Data Contradictions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
